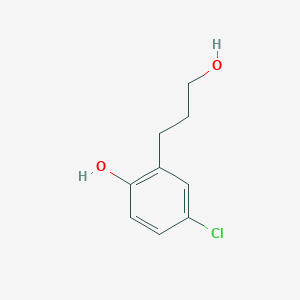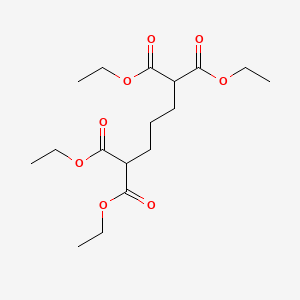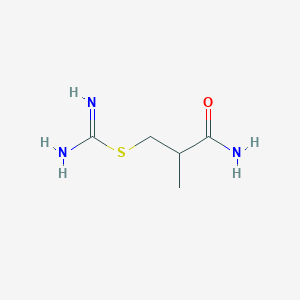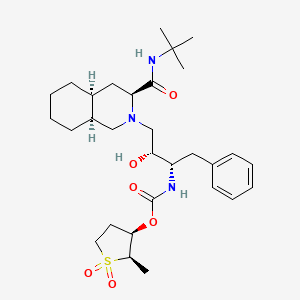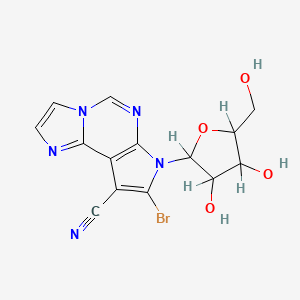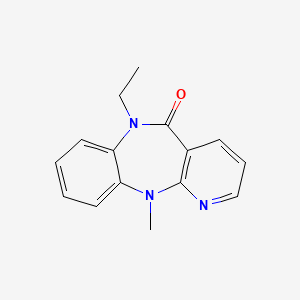
Mycarose, beta-D-pyranose-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mycarose pyranose, ®-: is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Mycarose pyranose, ®- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase .
Industrial Production Methods: Industrial production of D-Mycarose pyranose, ®- often involves microbial fermentation processes. Specific strains of bacteria or fungi are genetically engineered to produce the necessary enzymes for the biosynthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Mycarose pyranose, ®- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sugar into its corresponding alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyranose oxidase, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amino group donors.
Major Products:
Oxidation Products: Lactones, such as D-mycarose lactone.
Reduction Products: Alcohols, such as D-mycaritol.
Substitution Products: Halogenated sugars, amino sugars.
Aplicaciones Científicas De Investigación
D-Mycarose pyranose, ®- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Mycarose pyranose, ®- involves its incorporation into larger biomolecules, where it can influence their structure and function. For example, in antibiotics, it can enhance the binding affinity to bacterial targets, thereby increasing the efficacy of the antibiotic . The molecular targets and pathways involved often include glycosylation processes, where the sugar is added to proteins or lipids .
Comparación Con Compuestos Similares
D-Glucose pyranose: A common six-membered ring sugar that serves as an energy source in many organisms.
D-Galactose pyranose: Another six-membered ring sugar that is a component of lactose.
D-Mannose pyranose: A sugar involved in glycosylation processes in cells.
Uniqueness: D-Mycarose pyranose, ®- is unique due to its deoxy nature, which means it lacks one hydroxyl group compared to other sugars. This structural difference can significantly impact its chemical reactivity and biological function .
Propiedades
Número CAS |
1932346-66-1 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
Clave InChI |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


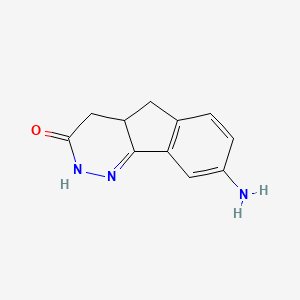
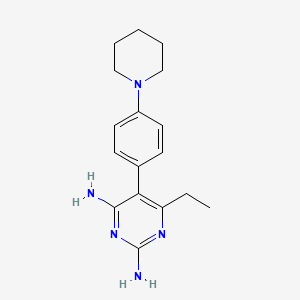

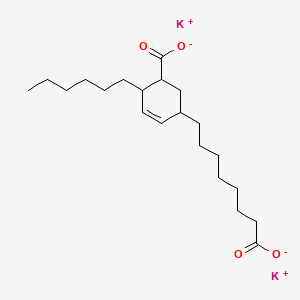
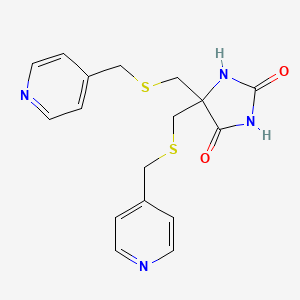
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

